
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of an aldehyde or ketone with a primary amine. For this compound, benzaldehyde can react with prop-2-en-1-ylamine under acidic or basic conditions to form the imine.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a nitrile compound in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s imine group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-nitrile: Contains a nitrile group instead of an imine.
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-oxide: Contains an oxide group instead of an imine.
Uniqueness
(1E)-3-Phenyl-N-(prop-2-en-1-yl)propan-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its imine group allows for versatile chemical transformations, making it valuable in synthetic chemistry and various research fields.
Propiedades
Número CAS |
110615-11-7 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-phenyl-N-prop-2-enylpropan-1-imine |
InChI |
InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8,11H,1,6,9-10H2 |
Clave InChI |
IYGZVVSQXSKVTG-UHFFFAOYSA-N |
SMILES canónico |
C=CCN=CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


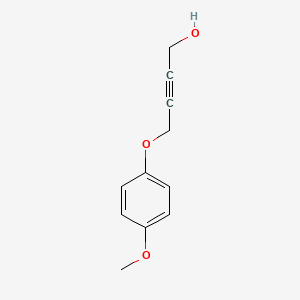


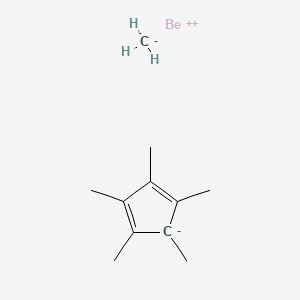
![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
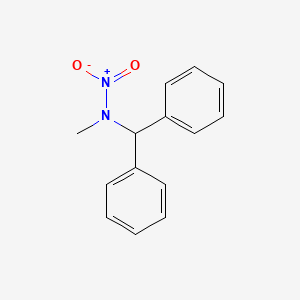
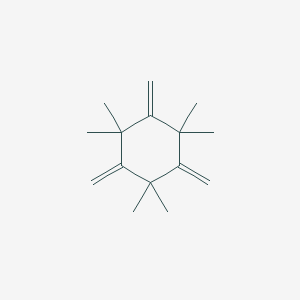
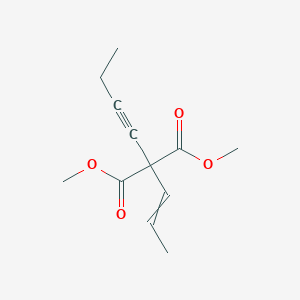
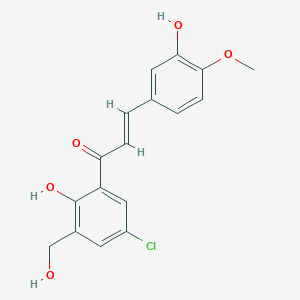


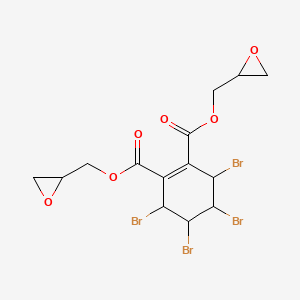
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
